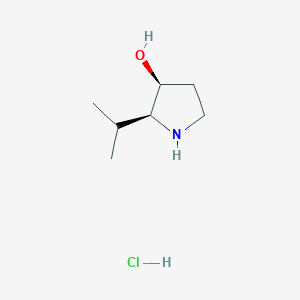
(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning. It also inhibits monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It also has antitumor activity and has been shown to inhibit the growth of various cancer cell lines. In addition, it has antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is its broad range of pharmacological activities. It has potential applications in various fields of scientific research, making it a versatile compound for lab experiments. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the pharmacological effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol. One direction is the development of new drugs based on this compound for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is the development of new antibiotics based on this compound for the treatment of bacterial and fungal infections. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of (Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol involves the reaction of 3,4-dimethylbenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid to form the corresponding imine. The imine is then reacted with thiosemicarbazide in ethanol to produce the thiazole ring. Finally, the thiazole compound is reduced with sodium borohydride in methanol to yield the desired product.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-5-6-14(10-13(12)2)18-17-19(7-8-20)15(11-22-17)16-4-3-9-21-16/h3-6,9-11,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYAAQCQWZLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)

![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)



![Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2917016.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2917018.png)


